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A detailed analysis of resistance mechanisms to infer the potential for cross-resistance

between the Lysine-Specific Demethylase 1 (LSD1) inhibitor INCB059872 and other classes of

epigenetic cancer therapies.

Published: December 13, 2025

Disclaimer: Direct experimental data on cross-resistance between INCB059872 and other

epigenetic drugs is limited in publicly available literature. This guide provides a comparative

analysis of the known mechanisms of resistance for different classes of epigenetic drugs to

objectively evaluate the likelihood of cross-resistance and to highlight areas for future research.

Introduction to INCB059872: A Lysine-Specific
Demethylase 1 (LSD1) Inhibitor
INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1

(LSD1), also known as KDM1A. Contrary to some initial classifications, INCB059872 is not a

BET (Bromodomain and Extra-Terminal) inhibitor. LSD1 is an epigenetic enzyme that removes

methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to

transcriptional repression of target genes. In several cancers, particularly myeloid

malignancies, aberrant LSD1 activity blocks cellular differentiation.

INCB059872 functions by forming a covalent adduct with the flavin adenine dinucleotide (FAD)

cofactor in the enzyme's active site, leading to its irreversible inactivation. This inhibition lifts
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the differentiation block, making it a promising therapeutic strategy for cancers like Acute

Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2][3][4][5]

Figure 1. Mechanism of Action of INCB059872
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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